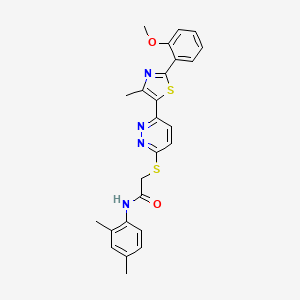

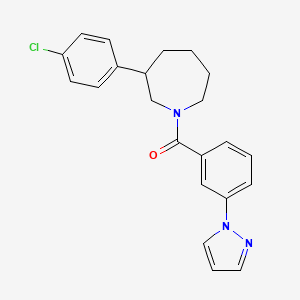

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as ABX-1431, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. ABX-1431 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL by ABX-1431 leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study focused on the synthesis and larvicidal activity of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating the importance of structural modifications in enhancing biological activity. The presence of specific substituents like fluorine and methoxy groups on the benzyl ring was found to significantly impact larvicidal activity, highlighting the role of such modifications in chemical research for developing potential pest control agents (Gorle et al., 2016).

Drug Discovery and Pharmacological Studies

In the realm of pharmacology, compounds with methoxy and fluorine substitutions have been evaluated for their potential therapeutic applications. For instance, a study on orexin receptor mechanisms and compulsive food consumption highlighted the pharmacological effects of specific antagonists, underscoring the intricate balance between molecular structure and biological activity (Piccoli et al., 2012).

Chemical Synthesis and Methodology

Research on the synthesis of nucleoside transport inhibitors by replacing the ribose moiety with substituted benzyl groups illustrates the continuous search for compounds with enhanced pharmacokinetic properties. Such studies not only advance our understanding of chemical synthesis but also pave the way for developing new therapeutic agents with improved efficacy and safety profiles (Tromp et al., 2004).

Novel Synthetic Approaches

The development of new synthetic methodologies for the preparation of complex molecules is a crucial aspect of chemical research. A novel acid-catalyzed rearrangement for the synthesis of oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides represents a significant contribution to the field, offering a new route to valuable intermediates for further chemical transformations (Mamedov et al., 2016).

Propriétés

IUPAC Name |

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c1-20(27-3,15-9-5-6-10-16(15)21)13-23-19(25)18(24)22-12-14-8-4-7-11-17(14)26-2/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTJYEDQZSKFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)

![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)

![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)

![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)

![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)